molecular formula C14H21NO2 B1609122 2,6-Di-tert-butylisonicotinic acid CAS No. 191478-92-9

2,6-Di-tert-butylisonicotinic acid

Cat. No. B1609122
M. Wt: 235.32 g/mol
InChI Key: BWHIWEBPMRLTOT-UHFFFAOYSA-N
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Description

“2,6-Di-tert-butylisonicotinic acid” is a chemical compound with the molecular formula C14H21NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of “2,6-Di-tert-butylisonicotinic acid” involves the use of 2,6-di-t-butylisonicotinic acid (40 mg, 0.17 mmol) and methyl 2-nitro-4-aminobenzoate . The title compound is obtained as a light yellow oil .


Molecular Structure Analysis

The molecular structure of “2,6-Di-tert-butylisonicotinic acid” is represented by the formula C14H21NO2. The molecular weight of the compound is 235.32 g/mol.

Scientific Research Applications

  • Catalytic Asymmetric Oxidation : A study by Cogan et al. (1998) focused on the catalytic asymmetric oxidation of tert-butyl disulfide, producing tert-butyl tert-butanethiosulfinate. This compound serves as a precursor to chiral tert-butanesulfinyl compounds, useful in stereospecific nucleophilic displacement reactions (Cogan et al., 1998).

  • Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT). These compounds are used in various products and have been detected in different environmental matrices (Liu & Mabury, 2020).

  • Food Industry Applications : The work of Nieva-Echevarría et al. (2015) discussed 2,6-Di-tert-butyl-hydroxytoluene (BHT, E-321), a synthetic phenolic antioxidant widely used in the food, cosmetic, and plastic industries. They explored its occurrence, biotransformation, and potential health risks from food safety perspectives (Nieva-Echevarría et al., 2015).

  • Quantitative Investigation of External Acidity in Zeolites : Góra-Marek et al. (2014) demonstrated that 2,6-di-tert-butylpyridine is an effective probe for investigating external acidity in hierarchically structured zeolites. This has implications for catalysis and material science (Góra-Marek et al., 2014).

  • Biological Studies of Metal Complexes : A study by Milaeva et al. (2013) described the synthesis and biological studies of metal complexes with a functionalised 2,2'-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety. These complexes showed antioxidant radical scavenging activity and potential for various biological applications (Milaeva et al., 2013).

  • Versatility of N-tert-Butanesulfinyl Imines : Ellman et al. (2002) explored N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating their utility in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).

  • Electrochemical Reactivity of Bulky-Phenols : Zabik et al. (2019) evaluated the reactivities of bulky phenols, including 2,6-di-tert-butylphenol, with the superoxide anion radical using electrochemical methods. This study is significant in understanding the antioxidant properties of these compounds (Zabik et al., 2019).

  • Biobased Polyester Monomer Production : Zhang et al. (2015) discussed the catalytic production of bio-based polyester monomer 2,5-furandicarboxylic acid derived from lignocellulosic biomass, highlighting the potential of this approach in the polyester industry (Zhang et al., 2015).

Safety And Hazards

“2,6-Di-tert-butylisonicotinic acid” is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2,6-ditert-butylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHIWEBPMRLTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406101
Record name 2,6-Di-tert-butylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butylisonicotinic acid

CAS RN

191478-92-9
Record name 2,6-Di-tert-butylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Jone's reagent was added dropwise to a solution of 4-hydroxymethyl-2,6-di-t-butylpyridine (Compound B3, 302 mg, 1.37 mmol) in 5 ml of acetone until the solution changed color from light yellow to orange (55 drops of Jone's reagent were consumed). After 5 minutes 2 ml of isopropanol were added to the reaction mixture, and a green precipitate of Cr3+ salt was formed. The precipitate was removed by filtration and the solution was diluted with ethyl acetate, then washed with brine, water and dried over MgSO4. After filtration, the solvent was removed to give the desired product as a white solid (227 mg). 1H NMR δ7.71 (s, 2H), 1.34 (s, 18H).
Name
4-hydroxymethyl-2,6-di-t-butylpyridine
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Compound B3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Jone's reagent was added dropwise to a solution of 4-hydroxymethyl-2,6-di-yt-butylpyridine (Compound B3, 302 mg, 1.37 mmol) in 5 ml of acetone until the solution changed color from light yellow to orange (55 drops of Jone's reagent were consumed). After 5 minutes 2 ml of isopropanol were added to the reaction mixture, and a green precipitate of Cr3+ salt was formed. The precipitate was removed by filtration and the solution was diluted with ethyl acetate, then washed with brine, water and dried over MgSO4. After filtration, the solvent was removed to give the desired product as a white solid (227 mg). 1H NMR δ 7.71 (s, 2H), 1.34 (s, 18H).
[Compound]
Name
4-hydroxymethyl-2,6-di-yt-butylpyridine
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Compound B3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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